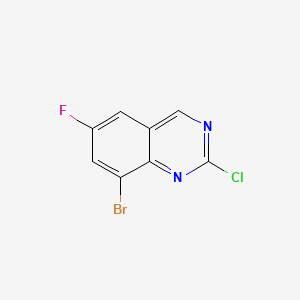

8-Bromo-2-chloro-6-fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEWVYPXKPYPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731240 | |

| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-63-9 | |

| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 8-Bromo-2-chloro-6-fluoroquinazoline

CAS Number: 953039-63-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a halogenated quinazoline derivative with significant potential in pharmaceutical research and drug development. This document details its chemical properties, a representative synthetic protocol, and its putative biological role as a kinase inhibitor, making it a valuable resource for researchers in medicinal chemistry and oncology.

Core Data Presentation

The following table summarizes the key quantitative data for 8-Bromo-2-chloro-6-fluoroquinazoline.

| Property | Value | Source |

| CAS Number | 953039-63-9 | [1][2][3] |

| Molecular Formula | C₈H₃BrClFN₂ | [1][2] |

| Molecular Weight | 261.48 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [3] |

| Storage | Store at -20°C under an inert gas | [2] |

| Predicted [M+H]⁺ | 260.92250 | [4] |

| Predicted [M+Na]⁺ | 282.90444 | [4] |

| Predicted [M-H]⁻ | 258.90794 | [4] |

Experimental Protocols: Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline

Step 1: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid

This initial step involves the bromination of 2-amino-5-fluorobenzoic acid.

Materials and Reagents:

-

2-Amino-5-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Petroleum ether

Procedure:

-

Dissolve 2-amino-5-fluorobenzoic acid in acetic acid at room temperature.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration.

-

Wash the precipitate with petroleum ether and dry to a constant weight to yield 2-amino-3-bromo-5-fluorobenzoic acid.[5]

Step 2: Synthesis of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione

This step involves the cyclization of the substituted anthranilic acid to form the quinazoline ring system.

Materials and Reagents:

-

2-Amino-3-bromo-5-fluorobenzoic acid

-

Urea

-

Thionyl chloride

Procedure:

-

A mixture of 2-amino-3-bromo-5-fluorobenzoic acid and an excess of urea is heated.

-

The reaction mixture is refluxed until the evolution of ammonia ceases, indicating the formation of the quinazolinone ring.

-

Alternatively, the cyclization can be achieved by reacting the starting material with chlorosulfonyl isocyanate followed by hydrolysis.

-

The crude product is cooled, and the solid is collected by filtration, washed with water, and dried.

Step 3: Chlorination to 8-Bromo-2,4-dichloro-6-fluoroquinazoline

This step involves the conversion of the quinazolinone to the dichloroquinazoline intermediate.

Materials and Reagents:

-

8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

Procedure:

-

A mixture of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione and phosphorus oxychloride is heated to reflux.

-

A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is filtered, washed with water, and dried to give 8-bromo-2,4-dichloro-6-fluoroquinazoline.

Step 4: Selective Reduction to 8-Bromo-2-chloro-6-fluoroquinazoline

The final step involves the selective reduction of the 4-chloro group.

Materials and Reagents:

-

8-Bromo-2,4-dichloro-6-fluoroquinazoline

-

Zinc powder

-

Ammonium chloride

-

Ethanol

Procedure:

-

8-Bromo-2,4-dichloro-6-fluoroquinazoline is dissolved in ethanol.

-

Zinc powder and a solution of ammonium chloride are added to the mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the zinc powder.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the final product, 8-Bromo-2-chloro-6-fluoroquinazoline.

Mandatory Visualizations

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases for the treatment of cancer.[6][7] The structural features of 8-Bromo-2-chloro-6-fluoroquinazoline, particularly the halogenated quinazoline core, suggest its potential as a kinase inhibitor. While the specific biological target of this compound has not been definitively identified in publicly available literature, its similarity to known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) makes these compelling putative targets.[6][8]

Putative Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[9][10] Its dysregulation is a key driver in many cancers. Small molecule inhibitors that compete with ATP at the kinase domain of EGFR are effective cancer therapeutics.

Caption: Putative inhibition of the EGFR signaling pathway.

Putative Inhibition of VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.[11][12] Inhibiting VEGFR signaling can starve tumors of the blood supply they need to grow and metastasize.

Caption: Putative inhibition of the VEGFR signaling pathway.

Conclusion

8-Bromo-2-chloro-6-fluoroquinazoline is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its structural similarity to known kinase inhibitors suggests that it may act by inhibiting key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. The synthetic route outlined in this guide, based on established chemical transformations, provides a framework for its preparation and further derivatization. This technical guide serves as a valuable resource for researchers and scientists working in drug discovery and development, providing a solid foundation for future investigations into the therapeutic potential of this and related quinazoline compounds.

References

- 1. 8-Bromo-2-chloro-6-fluoroquinazoline | CymitQuimica [cymitquimica.com]

- 2. 8-Bromo-2-chloro-6-fluoroquinazoline [myskinrecipes.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. PubChemLite - 8-bromo-2-chloro-6-fluoroquinazoline (C8H3BrClFN2) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

An In-depth Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 8-Bromo-2-chloro-6-fluoroquinazoline (CAS No. 953039-63-9). This halogenated quinazoline derivative is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its strategic pattern of substitution allows for selective functionalization, making it a valuable intermediate for synthesizing complex molecules targeting various biological pathways. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, organic synthesis, and pharmaceutical development. It includes tabulated data, proposed experimental protocols, and visualizations of its reactivity and relevant biological pathways.

Chemical and Physical Properties

8-Bromo-2-chloro-6-fluoroquinazoline is a solid, typically appearing as a white to pale yellow powder, at room temperature.[1] Its structure features a bicyclic quinazoline core with three distinct halogen substituents, each offering a handle for further chemical modification. The physicochemical properties are summarized in the table below. While experimental data for properties such as melting point and solubility are not widely published, a combination of supplier information and computational predictions provides a useful profile.

Table 1: Physicochemical Properties of 8-Bromo-2-chloro-6-fluoroquinazoline

| Property | Value | Source(s) |

| IUPAC Name | 8-bromo-2-chloro-6-fluoroquinazoline | |

| CAS Number | 953039-63-9 | [2][3][4] |

| Molecular Formula | C₈H₃BrClFN₂ | [2][3][4][5] |

| Molecular Weight | 261.48 g/mol | [3] |

| Appearance | Pale yellow powder | [1] |

| Purity (Typical) | ≥95% - 99.4% (HPLC) | [1][4][6] |

| Melting Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. | |

| Storage Conditions | Store at -20°C or 2-8°C under an inert gas. | [3] |

| SMILES | FC1=CC(Br)=C2N=C(Cl)N=CC2=C1 | [7] |

| InChIKey | XTEWVYPXKPYPRE-UHFFFAOYSA-N | [2][4][5] |

| Calculated XlogP | 3.3 | [5] |

| TPSA | 25.78 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 0 |

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the appropriately substituted anthranilic acid:

-

Cyclization: Reaction of 2-amino-3-bromo-5-fluorobenzoic acid with a one-carbon synthon, such as formamide or urea, to form the quinazolinone ring system, yielding 8-bromo-6-fluoroquinazolin-4(3H)-one.

-

Chlorination: Conversion of the quinazolinone to the 2-chloroquinazoline derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive like N,N-dimethylaniline.

Chemical Reactivity

The utility of this compound lies in the differential reactivity of its substituents. The three distinct sites—the C2-chloro, C6-fluoro, and C8-bromo groups—can be addressed with varying degrees of selectivity.

-

C2-Position (Chloro): The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amines, alcohols, thiols, and other nucleophiles, which is a common strategy in the synthesis of kinase inhibitors.

-

C8-Position (Bromo): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this site to introduce a wide variety of aryl, alkyl, alkynyl, and amino substituents.

-

C6-Position (Fluoro): The fluorine atom is generally the least reactive towards substitution but significantly influences the electronic properties (pKa, lipophilicity) of the molecule, which is critical for modulating drug-like properties.

Applications in Drug Discovery

8-Bromo-2-chloro-6-fluoroquinazoline is primarily utilized as a key intermediate for the synthesis of biologically active molecules.[3] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, particularly in oncology. This compound serves as a versatile starting point for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

Its importance is highlighted by its use in synthesizing potential anticancer and antiviral agents.[3] The halogenated structure is particularly useful for designing inhibitors that target the ATP-binding pockets of enzymes, such as kinases.[3] For instance, related fluoroquinazoline derivatives have been investigated as potent and selective inhibitors of Aurora A kinase, a key regulator of cell division that is often overexpressed in cancers.

Biological Activity and Signaling Pathways

While 8-Bromo-2-chloro-6-fluoroquinazoline itself is not typically the final active pharmaceutical ingredient (API), its derivatives have shown significant biological activity. Derivatives of the closely related 8-bromo-2-chloroquinazoline scaffold have demonstrated antibacterial properties.[8]

A major area of interest is the development of kinase inhibitors for cancer therapy. The Aurora kinase family (A, B, and C) are serine/threonine kinases that play critical roles in regulating mitosis.[2][9] Aurora A kinase, in particular, is essential for centrosome maturation and the assembly of the bipolar spindle.[2][3][8] Its overexpression is linked to tumorigenesis, making it an attractive drug target.[3][8] Derivatives of this quinazoline can be designed to inhibit Aurora A, leading to mitotic arrest and apoptosis in cancer cells.

Experimental Protocols

Proposed Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline

This protocol is a proposed method based on analogous, well-established chemical transformations for quinazoline synthesis. It has not been experimentally validated from the cited literature for this specific compound.

Step 1: Synthesis of 8-bromo-6-fluoroquinazolin-4(3H)-one

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1.0 eq) and formamide (20 eq).

-

Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should result in the precipitation of a solid.

-

Add water to the flask and stir to break up the solid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the crude 8-bromo-6-fluoroquinazolin-4(3H)-one.

Step 2: Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline

-

To a flask containing 8-bromo-6-fluoroquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 10-15 eq).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 3-5 hours under an inert atmosphere (e.g., Nitrogen or Argon). The solid should dissolve as the reaction progresses.

-

After completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 8-Bromo-2-chloro-6-fluoroquinazoline.

Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is adapted from a patent describing the reaction of the title compound with an amine nucleophile.[5]

-

To a microwave vial, add 8-Bromo-2-chloro-6-fluoroquinazoline (1.0 eq), an amine nucleophile (e.g., 4-aminobenzonitrile, 1.1 eq), and a suitable high-boiling polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)).

-

Seal the vial and heat the reaction mixture in a microwave reactor to a high temperature (e.g., 200 °C) for a specified time (e.g., 1-5 hours).

-

Monitor the reaction by LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, the reaction mixture can be directly purified by silica gel chromatography to isolate the desired 2-amino-substituted product.

Safety and Handling

8-Bromo-2-chloro-6-fluoroquinazoline is a chemical intermediate intended for research and development purposes. Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Fire Safety: While not highly flammable, use standard fire extinguishers (dry chemical, CO₂, foam) in case of a fire.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

8-Bromo-2-chloro-6-fluoroquinazoline is a high-value chemical intermediate with significant potential in the field of drug discovery. Its trifunctionalized core provides medicinal chemists with a versatile platform for synthesizing novel compounds, particularly kinase inhibitors for oncology. This guide has summarized its key chemical properties, outlined a practical synthetic approach, detailed its reactivity, and placed its utility in the context of modern therapeutic design, providing a foundational resource for researchers in the pharmaceutical sciences.

References

- 1. thermofisher.com [thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. KR102049476B1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline

An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a detailed overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a halogenated heterocyclic compound. Belonging to the quinazoline family, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique electronic and steric properties, making it a compound of interest for developing novel therapeutic agents. The quinazoline scaffold itself is known for its potential in creating anticancer and antiviral drugs.[1]

Molecular Structure and Physicochemical Properties

8-Bromo-2-chloro-6-fluoroquinazoline is a solid compound at room temperature.[2] Its structure is characterized by a bicyclic system composed of a pyrimidine ring fused to a benzene ring, which is substituted with three halogen atoms. The precise arrangement of these atoms is critical to its chemical reactivity and potential biological activity.

Chemical Identifiers and Properties

The key quantitative and identifying data for 8-Bromo-2-chloro-6-fluoroquinazoline are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 8-bromo-2-chloro-6-fluoroquinazoline | [3] |

| Synonyms | 8-Bromo-2-chloro-6-fluoro-quinazoline; Quinazoline, 8-bromo-2-chloro-6-fluoro- | [2] |

| CAS Number | 953039-63-9 | [2][3] |

| Molecular Formula | C₈H₃BrClFN₂ | [2][3][4] |

| Molecular Weight | 261.4782 g/mol | [2] |

| Physical Form | Solid | [2] |

| InChI | InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H | [2] |

| InChIKey | XTEWVYPXKPYPRE-UHFFFAOYSA-N | [2][3][4] |

| Canonical SMILES | C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F | [4] |

| Predicted XlogP | 3.3 | [4] |

| Purity (Commercial) | Available as 95% or 97% | [2][3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The diagram below illustrates a plausible multi-step synthesis starting from 2-amino-3-bromo-5-fluorobenzoic acid. This pathway involves an initial cyclization to form the quinazolinone core, followed by chlorination to yield the final product.

Caption: Proposed synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 8-Bromo-6-fluoroquinazolin-4(3H)-one.

-

Recrystallize from ethanol or a similar suitable solvent for purification.

Step 2: Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline (Final Product)

-

To a flask containing the dried 8-Bromo-6-fluoroquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of phosphorus pentachloride (PCl₅, ~0.1 equivalents).

-

Add a few drops of a tertiary amine (e.g., N,N-dimethylaniline) to catalyze the reaction.

-

Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure 8-Bromo-2-chloro-6-fluoroquinazoline.

Potential Biological Applications & Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. Related fluoro- and bromo-substituted quinazolines have been investigated as selective kinase inhibitors.[5] For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, which induced apoptosis and arrested the cell cycle in cancer cell lines.[5]

Given its structural similarity, 8-Bromo-2-chloro-6-fluoroquinazoline is a candidate for investigation as an inhibitor of various kinases involved in cell proliferation and survival pathways.

Hypothetical Mechanism: Kinase Inhibition

The diagram below illustrates the general mechanism by which a small molecule inhibitor, such as a quinazoline derivative, could block a signaling pathway. By competitively binding to the ATP-binding pocket of a kinase, the inhibitor prevents the phosphorylation of a downstream substrate, thereby interrupting the signal cascade.

Caption: Conceptual diagram of competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of 8-Bromo-2-chloro-6-fluoroquinazoline as a kinase inhibitor, a standard in vitro kinase assay can be performed.

-

Reagents and Materials : Target kinase enzyme, appropriate substrate peptide, ATP, assay buffer, 8-Bromo-2-chloro-6-fluoroquinazoline (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ or similar).

-

Procedure : a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km value). f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). g. Stop the reaction and measure the kinase activity. This is typically done by quantifying the amount of ADP produced or the amount of phosphorylated substrate. h. Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

References

- 1. 8-Bromo-2-chloro-6-fluoroquinazoline [myskinrecipes.com]

- 2. 8-Bromo-2-chloro-6-fluoroquinazoline | CymitQuimica [cymitquimica.com]

- 3. H66128.03 [thermofisher.com]

- 4. PubChemLite - 8-bromo-2-chloro-6-fluoroquinazoline (C8H3BrClFN2) [pubchemlite.lcsb.uni.lu]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 8-Bromo-2-chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted and Expected Spectral Data

Due to the absence of published experimental spectra for 8-bromo-2-chloro-6-fluoroquinazoline, the following sections detail the anticipated spectral characteristics. These predictions are based on the known effects of the substituents (bromo, chloro, and fluoro groups) on the quinazoline core.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for 8-bromo-2-chloro-6-fluoroquinazoline is available from public databases.

Table 1: Predicted Mass Spectrometry Data for C₈H₃BrClFN₂

| Adduct | Predicted m/z |

| [M+H]⁺ | 260.92250 |

| [M+Na]⁺ | 282.90444 |

| [M-H]⁻ | 258.90794 |

| [M+NH₄]⁺ | 277.94904 |

| [M+K]⁺ | 298.87838 |

| [M]⁺ | 259.91467 |

| [M]⁻ | 259.91577 |

Data sourced from PubChem.[1]

The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The proton NMR spectrum of 8-bromo-2-chloro-6-fluoroquinazoline is expected to show signals corresponding to the aromatic protons on the quinazoline ring. The number of signals, their chemical shifts, and splitting patterns will be influenced by the electron-withdrawing effects of the halogen substituents.

Table 2: Expected ¹H NMR Spectral Data

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-5 | ~ 8.0 - 8.3 | d | ~ 2-3 |

| H-7 | ~ 7.8 - 8.1 | d | ~ 8-9 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached halogens.

Table 3: Expected ¹³C NMR Spectral Data

| Carbon Position | Expected Chemical Shift (ppm) |

| C-2 | ~ 155 - 160 |

| C-4 | ~ 150 - 155 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 125 - 130 |

| C-6 | ~ 160 - 165 (d) |

| C-7 | ~ 115 - 120 (d) |

| C-8 | ~ 110 - 115 |

| C-8a | ~ 145 - 150 |

Note: The signals for C-6 and C-7 are expected to be doublets due to coupling with the fluorine atom. These are estimated values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-bromo-2-chloro-6-fluoroquinazoline is expected to show characteristic absorption bands for the aromatic C-H and C=N bonds, as well as C-halogen bonds.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch | 1600 - 1650 |

| C=C stretch | 1450 - 1600 |

| C-F stretch | 1000 - 1300 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 600 |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the cyclization of a substituted anthranilic acid derivative followed by chlorination.

Caption: Proposed synthetic pathway for 8-bromo-2-chloro-6-fluoroquinazoline.

General Experimental Protocols

-

A mixture of 2-amino-3-bromo-5-fluorobenzoic acid and urea is heated at a high temperature (e.g., 180-200 °C) for several hours.

-

The reaction mixture is then cooled and treated with a basic solution (e.g., NaOH) to dissolve the product.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 8-bromo-6-fluoroquinazolin-2,4(1H,3H)-dione.

-

8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione is refluxed with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for several hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration.

-

The solid is washed with water and a dilute sodium bicarbonate solution, then dried to give 8-bromo-2,4-dichloro-6-fluoroquinazoline.

-

The 8-bromo-2,4-dichloro-6-fluoroquinazoline is subjected to a selective reduction to remove the chlorine atom at the 4-position. This can be achieved using various reducing agents, such as zinc dust in the presence of an acid or catalytic hydrogenation.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtration and extraction.

-

The crude product is purified by column chromatography on silica gel to afford pure 8-bromo-2-chloro-6-fluoroquinazoline.

Spectral Analysis Workflow

The following diagram illustrates a general workflow for the spectral characterization of the synthesized compound.

Caption: General workflow for the spectral analysis of a synthesized compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of 8-bromo-2-chloro-6-fluoroquinazoline, a compound of interest in medicinal chemistry. While experimental data is currently limited in the public domain, the predicted data and proposed synthetic and analytical workflows presented here offer a valuable resource for researchers working with this and related quinazoline derivatives. The information provided can aid in the design of synthetic strategies and the interpretation of future experimental results.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2-chloro-6-fluoroquinazoline, a key intermediate in pharmaceutical research.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental insights, and a contextual understanding of its biological significance.

Core Physicochemical Properties

8-Bromo-2-chloro-6-fluoroquinazoline is a halogenated quinazoline derivative.[2] The presence of bromo, chloro, and fluoro substituents on the quinazoline core makes it a versatile building block in medicinal chemistry.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrClFN₂ | [2][3][4] |

| Molecular Weight | 261.48 g/mol | [1][2] |

| CAS Number | 953039-63-9 | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically available at 95% or 97% | [2][5] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available | |

| Storage Conditions | Store at -20°C under an inert gas | [1] |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to 8-Bromo-2-chloro-6-fluoroquinazoline likely involves a multi-step process starting from a substituted aniline. A general approach is outlined below, based on common reactions in quinazoline chemistry.

Experimental Workflow for a Proposed Synthesis

References

- 1. 8-Bromo-2-chloro-6-fluoroquinazoline [myskinrecipes.com]

- 2. 8-Bromo-2-chloro-6-fluoroquinazoline | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 8-bromo-2-chloro-6-fluoroquinazoline (C8H3BrClFN2) [pubchemlite.lcsb.uni.lu]

- 5. 8-Bromo-2-chloro-6-fluoroquinazoline, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility Profile of 8-Bromo-2-chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2-chloro-6-fluoroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core component of numerous biologically active compounds, including several approved anticancer and antiviral drugs. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of 8-Bromo-2-chloro-6-fluoroquinazoline, detailed experimental protocols for its empirical determination, and a discussion of its potential role in relevant signaling pathways.

Physicochemical Properties and Predicted Solubility Profile

Due to the absence of publicly available experimental data, the solubility profile of 8-Bromo-2-chloro-6-fluoroquinazoline is primarily based on computational predictions for the compound and its close structural analogs. The predicted lipophilicity (XlogP) suggests that the compound is poorly soluble in aqueous media.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₃BrClFN₂ | The presence of multiple halogens (Bromine, Chlorine, Fluorine) significantly influences the electronic properties and lipophilicity of the molecule. |

| Molecular Weight | 261.48 g/mol | A moderate molecular weight, typical for small molecule drug candidates. |

| XlogP | 3.3[1] | The XlogP is a calculated measure of lipophilicity (logarithm of the octanol/water partition coefficient). A value of 3.3 indicates a high degree of lipophilicity, which generally correlates with low aqueous solubility. For comparison, a regioisomer, 7-Bromo-2-chloro-6-fluoroquinazoline, has a predicted LogP of 3.1848, further supporting the expectation of poor aqueous solubility for this class of compounds.[2] |

| Predicted pKa | Not available | The pKa values of quinazoline derivatives can be complex due to the presence of two nitrogen atoms in the pyrimidine ring. Computational methods can be employed to predict the pKa, which is crucial for understanding the pH-dependent solubility of the compound. |

| Predicted LogS | Not available | LogS, the logarithm of the aqueous solubility, can be estimated using various computational models. Given the high XlogP, the LogS value is expected to be low, indicating poor intrinsic solubility in water. |

| Expected Solubility | Low in Aqueous Solutions, Higher in Organic Solvents | Based on its high lipophilicity, 8-Bromo-2-chloro-6-fluoroquinazoline is expected to have low solubility in water and aqueous buffers. It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Quinazoline compounds, in general, are often soluble in alkali solutions and sometimes in concentrated acids.[3] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 8-Bromo-2-chloro-6-fluoroquinazoline requires rigorous experimental procedures. The shake-flask method is the gold standard for determining thermodynamic solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of 8-Bromo-2-chloro-6-fluoroquinazoline in various solvents at a controlled temperature.

Materials:

-

8-Bromo-2-chloro-6-fluoroquinazoline (solid powder, >95% purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-Bromo-2-chloro-6-fluoroquinazoline to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

-

Data Analysis:

-

Calculate the solubility of 8-Bromo-2-chloro-6-fluoroquinazoline in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of dissolved 8-Bromo-2-chloro-6-fluoroquinazoline.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm)

-

Column Temperature: 30°C

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of 8-Bromo-2-chloro-6-fluoroquinazoline of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment.

-

Determine the peak area corresponding to the compound.

-

-

Concentration Calculation:

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the original solubility by accounting for the dilution factor.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the workflow for the experimental determination of the solubility of 8-Bromo-2-chloro-6-fluoroquinazoline.

Experimental workflow for solubility determination.

Potential Role in Signaling Pathways

Quinazoline derivatives are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. While the specific biological targets of 8-Bromo-2-chloro-6-fluoroquinazoline have not been reported, its structural features suggest it could act as an intermediate in the synthesis of or as a direct inhibitor of kinases such as the Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway.

EGFR and PI3K/Akt/mTOR Signaling Pathways

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers. Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity and downstream signaling.

The following diagram illustrates the potential mechanism of action of a quinazoline-based inhibitor targeting the EGFR and PI3K/Akt/mTOR signaling pathways.

Quinazoline derivative inhibiting EGFR signaling.

Conclusion

8-Bromo-2-chloro-6-fluoroquinazoline is a lipophilic molecule with predicted poor aqueous solubility. This technical guide outlines the theoretical basis for this prediction and provides detailed, actionable protocols for its experimental determination using the shake-flask method coupled with HPLC-UV or UV-Vis analysis. Understanding the solubility profile is a cornerstone for the rational design and development of novel therapeutics based on this promising scaffold. Further investigation into its biological activity, particularly as a kinase inhibitor, is warranted based on the established roles of quinazoline derivatives in modulating key cellular signaling pathways.

References

8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted by trained professionals in a well-equipped and ventilated environment.

Introduction

8-Bromo-2-chloro-6-fluoroquinazoline is a halogenated quinazoline derivative.[1] Quinazoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[2][3] As with many halogenated heterocyclic compounds, 8-Bromo-2-chloro-6-fluoroquinazoline requires careful handling due to its potential hazards. This guide provides a comprehensive overview of the available safety and handling information for this compound, compiled from safety data sheets and general knowledge of related chemical structures.

Hazard Identification and Classification

Signal Word: Warning[4]

Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictograms:

Caption: GHS Hazard Pictogram: Exclamation Mark.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Due to the presence of halogen atoms, thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

Toxicological Information

Specific toxicological data, such as LD50 values for 8-Bromo-2-chloro-6-fluoroquinazoline, are not available in the reviewed literature. However, based on the hazard statements, the compound is known to be an irritant. For many quinoline derivatives, toxicity can vary, with some being classified as low-toxicity.[5] It is prudent to handle this compound as potentially toxic.

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation. |

| Skin Contact | Causes skin irritation. |

| Eye Contact | Causes serious eye irritation. |

| Ingestion | Unknown, but should be considered harmful. |

First-Aid Measures

| Exposure Scenario | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | Do not use a heavy stream of water as it may spread the fire. |

| Specific Hazards | Thermal decomposition can produce toxic and corrosive gases such as carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride. |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemically resistant gloves, and eye protection. Avoid dust formation and inhalation of dust or vapors. |

| Environmental Precautions | Prevent the material from entering drains or waterways. |

| Containment and Cleanup | For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, dike the area to prevent spreading. Collect the material and place it in a designated container for disposal. |

Handling and Storage

| Action | Procedure |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |

Exposure Controls and Personal Protective Equipment

| Control Measure | Specification |

| Engineering Controls | Work should be performed in a well-ventilated area, preferably a certified chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn. |

Stability and Reactivity

| Aspect | Information |

| Reactivity | Halogenated quinazolines can undergo various chemical reactions, particularly at the halogenated positions.[6] |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No data available. |

| Conditions to Avoid | Incompatible materials, heat, and moisture. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, hydrogen fluoride. |

Disposal Considerations

Dispose of waste in accordance with local, regional, and national regulations. As a halogenated organic compound, it should be treated as hazardous waste.[7] Incineration at high temperatures is a common disposal method for such compounds to prevent the formation of toxic byproducts like dioxins and furans.[8]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling 8-Bromo-2-chloro-6-fluoroquinazoline in a research setting.

References

- 1. 8-Bromo-2-chloro-6-fluoroquinazoline [myskinrecipes.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-BroMo-2-chloro-6-fluoro-quinazoline - Safety Data Sheet [chemicalbook.com]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. mdpi.com [mdpi.com]

- 7. bucknell.edu [bucknell.edu]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide for Drug Discovery Intermediates

For Immediate Release

A Deep Dive into the Synthetic Versatility and Mechanism of Action of a Key Quinazoline Intermediate

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core functionalities of 8-bromo-2-chloro-6-fluoroquinazoline. This halogenated quinazoline is a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for selective and sequential chemical modifications, thereby providing a robust scaffold for creating diverse compound libraries.

The quinazoline core is a well-established pharmacophore in numerous FDA-approved drugs, and the specific substitution pattern of 8-bromo-2-chloro-6-fluoroquinazoline makes it a versatile building block for novel drug candidates.[1] This guide will elucidate its mechanism of action as a chemical intermediate, provide detailed experimental protocols for its key reactions, and present quantitative data to inform synthetic strategies.

Core Reactivity and Mechanism of Action as an Intermediate

The "mechanism of action" of 8-bromo-2-chloro-6-fluoroquinazoline in a synthetic context is defined by the distinct reactivity of its two halogen atoms: the bromine at position C8 and the chlorine at position C2. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential and regioselective modifications.

1. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The chlorine atom at the C2 position of the quinazoline ring is activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. Consequently, the C2-chloro group can be readily displaced by a variety of nucleophiles, most notably amines, to form 2-aminoquinazoline derivatives. This reaction is fundamental in the synthesis of many kinase inhibitors, where the 2-anilinoquinazoline moiety is a common feature for ATP-competitive inhibition.

2. Palladium-Catalyzed Cross-Coupling at the C8 Position: The bromine atom at the C8 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The general reactivity trend for aryl halides in these reactions (I > Br > Cl) allows for the selective functionalization of the C8-bromo position while leaving the C2-chloro group intact under appropriate conditions. This sequential functionalization is a powerful strategy for building molecular complexity.

This dual reactivity allows for a logical and controlled synthetic workflow, which is visualized below.

Logical Synthesis Workflow

The differential reactivity of the halogen atoms on the 8-bromo-2-chloro-6-fluoroquinazoline scaffold allows for a strategic, sequential approach to the synthesis of complex molecules. Typically, the more reactive C8-bromo position is addressed first via palladium-catalyzed cross-coupling, followed by nucleophilic aromatic substitution at the C2-chloro position.

Experimental Protocols

The following are detailed experimental protocols derived from patent literature for key transformations involving 8-bromo-2-chloro-6-fluoroquinazoline.

Protocol 1: Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline

This protocol describes the synthesis of the title intermediate from its corresponding quinazolin-2-ol precursor.

Reaction Scheme: 8-bromo-6-fluoroquinazolin-2-ol → 8-bromo-2-chloro-6-fluoroquinazoline

Procedure: A 0.5M suspension of 8-bromo-6-fluoroquinazolin-2-ol in phosphorus oxychloride is heated to 110°C in an oil bath. The reaction is monitored by LCMS and is typically complete within 1 hour, during which the suspension turns into a brown solution. After completion, the phosphorus oxychloride is removed by concentration under reduced pressure. The resulting residue is carefully mixed with ice water, and the pH is adjusted to 7 by the addition of sodium bicarbonate. The aqueous mixture is then extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield 8-bromo-2-chloro-6-fluoroquinazoline.[2]

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details the displacement of the C2-chloro group with an aromatic amine, a common step in the synthesis of kinase inhibitors.

Reaction Scheme: 8-bromo-2-chloro-6-fluoroquinazoline + 4-aminobenzonitrile → 4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzonitrile

Procedure: A mixture of 8-bromo-2-chloro-6-fluoroquinazoline (500 mg, 1.91 mmol) and 4-aminobenzonitrile (250 mg, 2.12 mmol) in dry N-methylpyrrolidone is heated in a microwave reactor at 200°C for 5 hours.[3][4] After cooling to room temperature, the reaction mixture is purified by silica gel chromatography (gradient from 5-50% ethyl acetate in iso-hexanes) to afford the desired product.[3][4]

Alternatively, for a similar transformation with 4-aminobenzensulfonamide, a 0.4M suspension of 8-bromo-2-chloro-6-fluoroquinazoline in isopropanol is treated with one equivalent of 4-aminobenzensulfonamide.[5] The reaction mixture is heated to 120°C in an oil bath for 2 days.[5] Upon completion, ethyl acetate is added, and the resulting suspension is stirred at room temperature for 30 minutes and then filtered. The filter cake is rinsed with hexane and dried to yield the product.[5]

Protocol 3: Suzuki-Miyaura Coupling Reaction

This protocol describes the palladium-catalyzed C-C bond formation at the C8-bromo position.

Reaction Scheme: 8-bromo-2-chloro-6-fluoroquinazoline + (E)-3-(3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile → (E)-3-(4-(2-chloro-6-fluoroquinazolin-8-yl)-3,5-dimethylphenyl)acrylonitrile

Procedure: A mixture of 8-bromo-2-chloro-6-fluoroquinazoline (100 mg, 0.38 mmol), the boronic acid ester partner (100 mg, 0.35 mmol), 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (50 mg, 0.08 mmol), and potassium phosphate tribasic monohydrate (200 mg, 0.77 mmol) in N,N-dimethylformamide (3 mL) and water (0.3 mL) is heated under an argon atmosphere at 80°C for 30 minutes. The reaction mixture is then evaporated to dryness, and the residue is purified by silica gel chromatography (gradient from 0-100% ethyl acetate in iso-hexanes) to yield the coupled product.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the experimental protocols described above.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp. | Time | Product |

| Chlorination | 8-bromo-6-fluoroquinazolin-2-ol | POCl₃ | Neat | 110°C | 1 h | 8-bromo-2-chloro-6-fluoroquinazoline |

| SNAr | 8-bromo-2-chloro-6-fluoroquinazoline, 4-aminobenzonitrile | - | NMP | 200°C | 5 h (MW) | 4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzonitrile |

| SNAr | 8-bromo-2-chloro-6-fluoroquinazoline, 4-aminobenzensulfonamide | - | Isopropanol | 120°C | 2 days | 4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzensulfonamide |

| Suzuki Coupling | 8-bromo-2-chloro-6-fluoroquinazoline, Arylboronic acid ester | Pd(dppf)Cl₂, K₃PO₄·H₂O | DMF/H₂O | 80°C | 30 min | 8-Aryl-2-chloro-6-fluoroquinazoline |

Application in Kinase Inhibitor Synthesis

The derivatives of 8-bromo-2-chloro-6-fluoroquinazoline are frequently developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For instance, the PI3K/Akt/PDK1 pathway is often hyperactivated in various cancers, promoting cell proliferation and survival. The quinazoline derivatives synthesized from this intermediate can act as ATP-competitive inhibitors, blocking the signaling cascade and inducing apoptosis in cancer cells.

Conclusion

8-Bromo-2-chloro-6-fluoroquinazoline is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly for drug discovery applications. Its utility is rooted in the differential reactivity of its bromine and chlorine substituents, which allows for a strategic and sequential approach to molecular construction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to leverage this powerful building block in the development of novel therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 3. KR102049476B1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

- 4. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

- 5. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

Spectroscopic Analysis of 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-bromo-2-chloro-6-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. It outlines the theoretical underpinnings and provides detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Introduction

8-Bromo-2-chloro-6-fluoroquinazoline is a heterocyclic compound featuring a quinazoline core. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline scaffold makes it a versatile intermediate in the synthesis of various biologically active molecules. The quinazoline core itself is a key pharmacophore found in a number of approved drugs, exhibiting a wide range of therapeutic activities. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

This guide details the expected spectroscopic characteristics of 8-bromo-2-chloro-6-fluoroquinazoline and provides standardized protocols for obtaining high-quality analytical data.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of 8-bromo-2-chloro-6-fluoroquinazoline is presented below, with the IUPAC numbering convention for the quinazoline ring system.

Chemical Structure:

Caption: Molecular structure of 8-Bromo-2-chloro-6-fluoroquinazoline.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) for 8-bromo-2-chloro-6-fluoroquinazoline are presented in Table 1. These predictions are based on the analysis of similar quinazoline derivatives and the known effects of halogen substituents on aromatic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for 8-Bromo-2-chloro-6-fluoroquinazoline (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~155.0 |

| C4 | - | ~150.0 |

| C4a | - | ~125.0 |

| H5 | ~8.0 (d) | ~120.0 |

| C6 | - | ~160.0 (d, ¹JCF ≈ 250 Hz) |

| H7 | ~7.8 (dd) | ~115.0 (d, ²JCF ≈ 25 Hz) |

| C8 | - | ~110.0 |

| C8a | - | ~148.0 |

| H-Aromatic | ~7.9 (s) | - |

Note: Predicted values. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet. Coupling constants (J) are approximate.

Predicted FT-IR Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted key vibrational frequencies for 8-bromo-2-chloro-6-fluoroquinazoline are summarized in Table 2.

Table 2: Predicted FT-IR Data for 8-Bromo-2-chloro-6-fluoroquinazoline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Quinazoline) | 1620 - 1580 |

| C=C Stretch (Aromatic) | 1580 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 690 - 515 |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The key predicted mass-to-charge ratios (m/z) for 8-bromo-2-chloro-6-fluoroquinazoline are presented in Table 3. A crucial feature will be the isotopic pattern of the molecular ion due to the presence of bromine and chlorine.

Table 3: Predicted Mass Spectrometry Data for 8-Bromo-2-chloro-6-fluoroquinazoline

| Ion | Predicted m/z | Notes |

| [M]⁺ (for ⁷⁹Br, ³⁵Cl) | 260 | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion.[1] |

| [M+2]⁺ (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 262 | The relative intensities of the M, M+2, and M+4 peaks will be indicative of the presence of one bromine and one chlorine atom.[1] |

| [M+4]⁺ (for ⁸¹Br, ³⁷Cl) | 264 |

Predicted UV-Vis Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For quinazoline derivatives, two main absorption bands are typically observed.[2] The predicted absorption maxima (λ_max) for 8-bromo-2-chloro-6-fluoroquinazoline in a non-polar solvent are given in Table 4.

Table 4: Predicted UV-Vis Data for 8-Bromo-2-chloro-6-fluoroquinazoline

| Transition | Predicted λ_max (nm) |

| π → π | ~240 - 300 |

| n → π | ~310 - 425 |

Experimental Protocols

The following sections provide detailed, adaptable protocols for the spectroscopic analysis of 8-bromo-2-chloro-6-fluoroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 8-bromo-2-chloro-6-fluoroquinazoline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the NMR tube into the spectrometer.

-

Perform tuning and shimming of the magnetic field to ensure homogeneity.

-

Set up the acquisition parameters, including the pulse sequence (e.g., a standard 30° pulse for ¹H), spectral width, number of scans, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative ratios of the protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: General workflow for FT-IR spectroscopic analysis.

Methodology:

-

Sample Preparation (Thin Solid Film Method): [3]

-

Dissolve a small amount (1-2 mg) of 8-bromo-2-chloro-6-fluoroquinazoline in a few drops of a volatile solvent such as methylene chloride.

-

Place a drop of the resulting solution onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Instrumentation and Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS)

Caption: General workflow for Mass Spectrometric analysis.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of 8-bromo-2-chloro-6-fluoroquinazoline in a suitable solvent such as methanol or acetonitrile.

-

Dilute the solution to a final concentration appropriate for the instrument, typically in the range of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer. For a non-volatile solid, this is often done using a direct insertion probe or by interfacing with a liquid chromatograph (LC-MS).

-

Ionize the sample. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.[4]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected.

-

-

Data Processing:

-

The instrument software generates a mass spectrum, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine and chlorine.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 8-bromo-2-chloro-6-fluoroquinazoline. While the presented data is predictive, it is based on sound spectroscopic principles and analysis of related structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a framework for obtaining high-quality analytical data, which is essential for the successful synthesis, characterization, and application of this and other novel chemical entities in the field of drug discovery and development. It is recommended that researchers obtaining experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 8-Bromo-2-chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive derivatives from the versatile building block, 8-Bromo-2-chloro-6-fluoroquinazoline. This scaffold is a key intermediate in the development of kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling. The following sections detail the synthetic methodologies, present quantitative data for representative compounds, and visualize the relevant biological pathways.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. The specific substitution pattern of 8-Bromo-2-chloro-6-fluoroquinazoline offers three reactive sites for diversification, allowing for the strategic synthesis of a wide array of derivatives. The bromine at the 8-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The chlorine at the 2-position is susceptible to nucleophilic substitution, most notably by amines (Buchwald-Hartwig amination), and the fluorine at the 6-position can modulate the compound's physicochemical properties and biological activity. These characteristics make 8-Bromo-2-chloro-6-fluoroquinazoline a valuable starting material for the generation of libraries of potential drug candidates.

Synthetic Protocols and Experimental Data

This section outlines detailed experimental procedures for the synthesis of key derivatives from 8-Bromo-2-chloro-6-fluoroquinazoline. The primary reactions highlighted are the Buchwald-Hartwig amination for the introduction of substituted anilines at the 2-position and the Suzuki-Miyaura coupling for the arylation at the 8-position.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(Anilino)-8-bromo-6-fluoroquinazolines

This protocol describes the palladium-catalyzed amination of 8-Bromo-2-chloro-6-fluoroquinazoline with various anilines to yield 2-(anilino) derivatives, which are common pharmacophores in kinase inhibitors.

General Procedure:

-

To an oven-dried Schlenk tube, add 8-Bromo-2-chloro-6-fluoroquinazoline (1.0 mmol), the desired aniline derivative (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand such as Xantphos (0.1 mmol).

-

Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 mmol) or sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add a dry, degassed solvent such as 1,4-dioxane or toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-